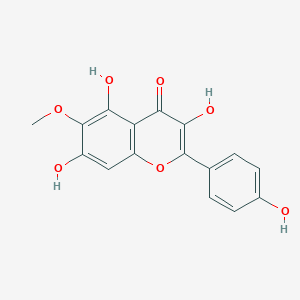

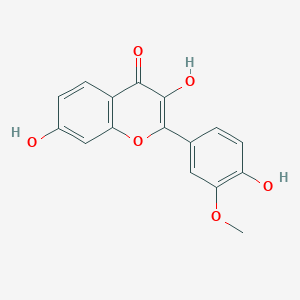

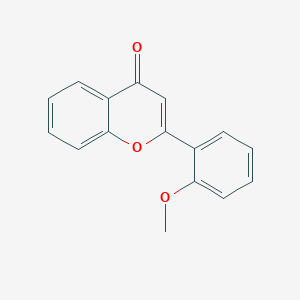

![molecular formula C29H31N3O2 B191903 1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] CAS No. 5304-71-2](/img/structure/B191903.png)

1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

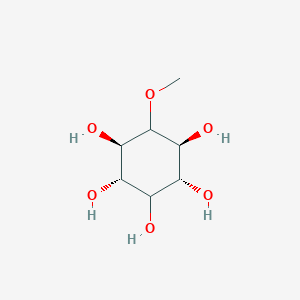

The compound contains several functional groups including a benzyl group, a methoxyphenyl group, and a spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine] group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system. Spirocyclic compounds are characterized by two ring systems sharing a single atom, which in this case is likely a carbon atom. The presence of the methoxyphenyl and benzyl groups would add further complexity to the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzyl and methoxyphenyl groups could undergo electrophilic aromatic substitution reactions, while the piperidine ring could participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of the piperidine ring could impart basicity to the compound, while the methoxyphenyl group could contribute to its lipophilicity .Aplicaciones Científicas De Investigación

Spirocyclic σ-Receptor Ligands

A series of spirocyclic piperidines, including structures closely related to "1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]," were synthesized and evaluated for their affinity towards σ1 and σ2 receptors. These compounds, exemplified by 1'-benzyl-3-methoxy derivatives, showed high affinity for σ1 receptors, suggesting their potential in modulating receptor activities. The research highlighted the importance of specific structural features for receptor affinity, such as the benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, which are advantageous for high σ1-receptor affinity (Maier & Wünsch, 2002).

Antimicrobial and Anti-Inflammatory Activities

Derivatives of the mentioned compound class have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. A study on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines showed notable antimicrobial activity against S. aureus, alongside compounds exhibiting anti-inflammatory effects superior to reference drugs and significant antioxidant activity (Mandzyuk et al., 2020).

Novel Antiproliferative Compounds

Another direction of research involves the synthesis of novel derivatives with potential antiproliferative activities. Studies on various substituted piperazine and benzimidazole derivatives have led to the identification of compounds with promising antiproliferative activity against human leukemia and breast cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Nowicka et al., 2015).

Synthesis and Characterization of Novel Oxazines

Research on the synthesis and characterization of novel oxazines, including those targeting cyclooxygenase 2 (COX2), has been conducted. These studies reveal the significance of 1,2-oxazine derivatives in developing COX2 specific inhibitors, highlighting their potential in anti-inflammatory therapy (Srinivas et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

5304-71-2 |

|---|---|

Nombre del producto |

1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Fórmula molecular |

C29H31N3O2 |

Peso molecular |

453.6 g/mol |

Nombre IUPAC |

1'-benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

InChI |

InChI=1S/C29H31N3O2/c1-21-8-13-28-25(18-21)27-19-26(23-9-11-24(33-2)12-10-23)30-32(27)29(34-28)14-16-31(17-15-29)20-22-6-4-3-5-7-22/h3-13,18,27H,14-17,19-20H2,1-2H3 |

Clave InChI |

XYTOZJVLVMHAAC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)OC3(CCN(CC3)CC4=CC=CC=C4)N5C2CC(=N5)C6=CC=C(C=C6)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.